
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group attached to the triazole ring and a propylpropanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with propylpropanamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different chemical and biological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its reactivity and applications.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
In medicine, this compound is investigated for its potential therapeutic properties, including its use as an antimicrobial agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparación Con Compuestos Similares
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide can be compared with other similar compounds, such as 3-amino-1,2,4-triazole and its derivatives. These compounds share the triazole ring structure but differ in their substituents and functional groups . The unique combination of the amino group and the propylpropanamide moiety in this compound distinguishes it from other triazole derivatives and contributes to its specific chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on its synthesis, reactions, and applications will continue to uncover new possibilities for its use in science and industry.
Propiedades
Fórmula molecular |
C8H15N5O |
|---|---|
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C8H15N5O/c1-3-4-10-7(14)6(2)13-5-11-8(9)12-13/h5-6H,3-4H2,1-2H3,(H2,9,12)(H,10,14) |
Clave InChI |
WBIMOEPGMZOBGK-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C(C)N1C=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



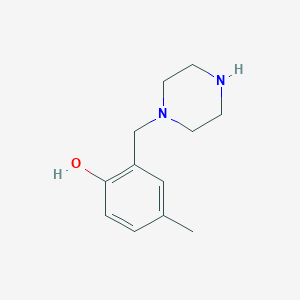
![6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)

![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)
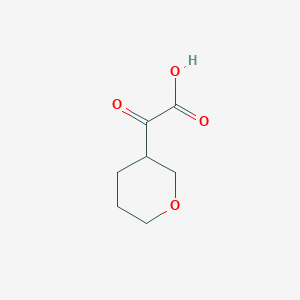

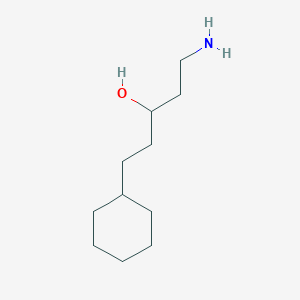
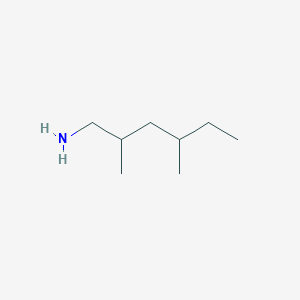
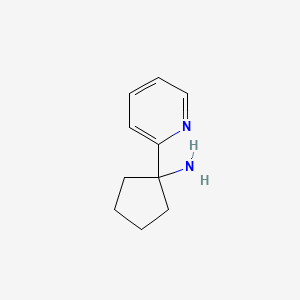



![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
